5-(Benzyloxy)-6-methoxy-1h-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-6-methoxy-1H-indene: is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of benzyloxy and methoxy substituents on the indene core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-6-methoxy-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-6-methoxyindene and benzyl bromide.
Reaction Conditions: The hydroxyl group of 5-hydroxy-6-methoxyindene is first protected by converting it into a benzyloxy group using benzyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Benzyloxy)-6-methoxy-1H-indene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indene derivatives
Substitution: Substituted indene derivatives
Scientific Research Applications
Chemistry: 5-(Benzyloxy)-6-methoxy-1H-indene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design new drugs or bioactive compounds.
Medicine: Research is ongoing to explore the medicinal properties of this compound derivatives. These compounds may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-methoxy-1H-indene and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets such as enzymes, receptors, or DNA. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating their biological activity.
Comparison with Similar Compounds
5-Benzyloxyindole: Similar structure but lacks the methoxy group.
6-Methoxyindene: Similar structure but lacks the benzyloxy group.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group but has a different core structure.
Uniqueness: 5-(Benzyloxy)-6-methoxy-1H-indene is unique due to the presence of both benzyloxy and methoxy groups on the indene core. This dual substitution pattern provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
3199-81-3 |
---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-methoxy-5-phenylmethoxy-1H-indene |
InChI |
InChI=1S/C17H16O2/c1-18-16-10-14-8-5-9-15(14)11-17(16)19-12-13-6-3-2-4-7-13/h2-7,9-11H,8,12H2,1H3 |
InChI Key |
YHNXSFMIBFBPIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CCC2=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.